molecular formula C13H9ClO4S B6406529 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% CAS No. 1261979-05-8

2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%

Cat. No.: B6406529
CAS No.: 1261979-05-8
M. Wt: 296.73 g/mol
InChI Key: PIRFPCFEOLYZPR-UHFFFAOYSA-N
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Description

2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, or 2-CMTBA, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 128°C and a boiling point of 250°C. This compound is used in the synthesis of a variety of molecules and as a reagent in organic synthesis. It is also used as a substrate for enzymatic reactions and as a catalyst in organic reactions.

Mechanism of Action

2-CMTBA acts as a catalyst for organic reactions. It is believed to form a complex with the reactants, which increases the rate of the reaction. The complex is believed to be stabilized by hydrogen bonding and electrostatic interactions. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
2-CMTBA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the rate of enzymatic reactions and to increase the solubility of certain compounds. In addition, it has been shown to have an effect on the activity of certain enzymes and to increase the rate of certain biochemical reactions.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-CMTBA in laboratory experiments is its high yield and low cost. It is also a relatively safe compound to work with, as it has a low toxicity. However, the compound can be corrosive and may cause irritation to the skin and eyes. In addition, it is sensitive to light and air and must be stored in a cool, dry place.

Future Directions

There are a variety of potential future directions for research involving 2-CMTBA. These include further investigation into the mechanism of action, as well as further studies into the biochemical and physiological effects of the compound. In addition, further research into the use of 2-CMTBA as a catalyst for organic reactions and as a substrate for enzymatic reactions could lead to new and improved methods for synthesizing a variety of molecules. Finally, further research into the use of 2-CMTBA as a reagent in the synthesis of polymers, polysaccharides, and polypeptides could lead to new and improved methods for synthesizing these compounds.

Synthesis Methods

2-CMTBA can be synthesized from the reaction of 4-chlorobenzoic acid and 5-(methoxycarbonyl)thiophen-3-yl bromide. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is isolated by column chromatography. The yield of the reaction is typically around 95%.

Scientific Research Applications

2-CMTBA is widely used in the scientific research field. It is used as a substrate in enzymatic reactions and as a catalyst in organic reactions. It is also used in the synthesis of a variety of molecules, such as peptides, polymers, and pharmaceuticals. In addition, it is used as a reagent in the synthesis of polymers, polysaccharides, and polypeptides.

Properties

IUPAC Name

2-chloro-4-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO4S/c1-18-13(17)11-5-8(6-19-11)7-2-3-9(12(15)16)10(14)4-7/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRFPCFEOLYZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691000
Record name 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-05-8
Record name 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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